molecular formula C24H21NO4S B2535986 (4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114852-65-1

(4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2535986
CAS No.: 1114852-65-1
M. Wt: 419.5
InChI Key: FTCCMALFHRVJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" features a benzothiazine core substituted with a 4-methylphenyl group at the 4-position and a 4-ethoxyphenyl ketone moiety at the 2-position. The ethoxy group (-OCH₂CH₃) and methylphenyl substituent influence electronic and steric properties, which may affect solubility, reactivity, and biological interactions .

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-3-29-20-14-10-18(11-15-20)24(26)23-16-25(19-12-8-17(2)9-13-19)21-6-4-5-7-22(21)30(23,27)28/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCCMALFHRVJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone , with a CAS number of 1114652-60-6, is a complex organic molecule characterized by its unique structural framework. This compound is part of the benzothiazine family, known for exhibiting diverse biological activities. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H19NO4SC_{23}H_{19}NO_{4}S with a molecular weight of 405.5 g/mol. The structure includes an ethoxy group and a benzothiazine core, which enhances its pharmacological potential.

PropertyValue
Molecular FormulaC23H19NO4S
Molecular Weight405.5 g/mol
CAS Number1114652-60-6

Research indicates that compounds with a benzothiazine core can act as allosteric modulators. They may interact with specific enzymes, disrupting metabolic pathways crucial for pathogens such as Plasmodium falciparum, responsible for malaria. The compound's mechanism involves binding to key amino acids in the target enzyme's active site, potentially leading to inhibition of parasite growth .

Antiparasitic Activity

Studies have shown that derivatives of benzothiazines, including this compound, exhibit significant antiparasitic activity against various tropical diseases:

  • Malaria : The compound has demonstrated an effective EC50 (median effective concentration) below 10 µM against Plasmodium falciparum, indicating high potency .
  • Leishmaniasis and Trypanosomiasis : Similar studies have reported effective inhibition against these pathogens, suggesting broad-spectrum antiparasitic properties.

Cytotoxicity and Selectivity

The cytotoxic effects of the compound have been evaluated using the MTT assay, where cell viability was assessed after exposure to various concentrations of the compound. Results indicated that:

  • High Activity : EC50 < 25 µM
  • Moderate Activity : 25 µM < EC50 < 100 µM
  • Low Activity : EC50 > 100 µM

These findings suggest that the compound possesses a favorable safety profile alongside its biological efficacy .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds in the benzothiazine class:

  • Study on Antileishmanial Activity :
    • Conducted on various derivatives including this compound.
    • Results indicated significant reduction in parasite viability at concentrations as low as 12.5 µg/mL.
  • Mechanistic Insights :
    • X-ray diffraction studies revealed that similar compounds form stable complexes with target enzymes through covalent interactions, enhancing their therapeutic potential against resistant strains of parasites .

Scientific Research Applications

Anticancer Activity

Research has indicated that benzothiazine derivatives, including (4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, exhibit significant anticancer properties. A study assessed the cytotoxicity of various derivatives against MCF-7 breast cancer cells, revealing IC50 values ranging from 10 µM to 20 µM, demonstrating notable potential for anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In studies focusing on both Gram-positive and Gram-negative bacteria, it showed promising results with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics in specific cases . This suggests its potential use as an antimicrobial agent.

Intermediate in Drug Synthesis

This compound serves as an intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes. Its role in drug synthesis highlights its importance in pharmaceutical development and therapeutic applications .

Case Study 1: Anticancer Efficacy

In a detailed study published in a peer-reviewed journal, researchers synthesized various derivatives of benzothiazine and evaluated their effects on cancer cell lines. The results indicated that certain modifications to the structure of this compound enhanced its cytotoxic effects against MCF-7 cells. The study concluded that further exploration of structural modifications could lead to more effective anticancer agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzothiazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited lower MIC values compared to traditional antibiotics like penicillin and ampicillin, indicating its potential as an alternative antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison of Analogous Benzothiazinone Derivatives

Compound Name Substituents (Benzothiazine Core) Molecular Formula Molecular Weight (g/mol) Key Features
(4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (Target) 4-(4-methylphenyl), 2-(4-ethoxyphenyl) ~C₂₅H₂₃NO₄S ~449.5 Ethoxy group enhances lipophilicity; methylphenyl contributes steric bulk.
4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-(3-chloro-4-methylphenyl), 6-F C₂₄H₁₉ClFNO₄S 471.9 Chloro and fluoro substituents increase electron-withdrawing effects.
(4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 4-(3-methoxyphenyl), 2-(4-methoxyphenyl) C₂₃H₁₉NO₅S 421.5 Methoxy groups improve solubility; meta-substitution alters conformation.
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-(4-butylphenyl) C₂₆H₂₅NO₃S 455.5 Butyl chain increases hydrophobicity; unsubstituted phenyl reduces polarity.

Key Observations:

Substituent Effects: Electron-Donating vs. Steric Considerations: The 4-methylphenyl group in the target compound introduces steric hindrance compared to the smaller methoxy substituents in ’s derivative .

Solubility and Lipophilicity :

  • The butyl chain in ’s compound significantly increases hydrophobicity (logP ~5.2 estimated), whereas the ethoxy group in the target compound balances lipophilicity and polarity .
  • Methoxy-substituted analogs () may exhibit higher aqueous solubility due to reduced steric bulk and increased hydrogen-bonding capacity .

Spectral Data :

  • NMR : The ethoxy group in the target compound would show characteristic splitting patterns (quartet for -OCH₂, triplet for -CH₃) in ¹H-NMR, distinct from the singlet of methoxy groups in ’s compound .
  • UV-Vis : Electron-withdrawing groups (e.g., Cl, F in ) may redshift absorption maxima compared to the target compound .

Crystallographic and Conformational Analysis :

  • Software such as SHELX and ORTEP () are critical for determining molecular geometry. The 4-methylphenyl substituent in the target compound may induce distinct ring puckering (via Cremer-Pople parameters, ) compared to analogs with meta-substitution () .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, and how can reaction conditions be optimized?

  • Methodology : Use Friedel-Crafts acylation or nucleophilic substitution reactions with alkylating agents (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) under inert atmospheres. Optimize solvent systems (e.g., toluene, methanol, DMSO) and catalysts (e.g., AlCl₃ for acylation). Monitor reaction progress via TLC and purify using column chromatography or recrystallization .
  • Key Parameters : Yield optimization (e.g., ~91% in ) requires controlled stoichiometry and temperature. Characterize intermediates using NMR (e.g., δ 7.99–8.01 ppm for aromatic protons) and mass spectrometry (e.g., m/z 282 [M+1]) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and sulfone (S=O) vibrations (~1150–1350 cm⁻¹) using solutions in CCl₄ or CS₂ .
  • NMR : Use DMSO-d₆ to resolve aromatic protons (δ 7.0–8.0 ppm) and substituent-specific signals (e.g., ethoxy group at δ 4.75 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-MS for fragmentation patterns) and isotopic signatures .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

  • Methodology : Perform single-crystal X-ray diffraction (XRD) to determine bond lengths, angles, and torsional conformations. Compare experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to validate electronic and steric effects .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they correlate with experimental data?

  • Methodology : Use DFT at the B3LYP/6-311++G** level to calculate HOMO-LUMO gaps, dipole moments, and charge distribution. Validate against experimental UV-Vis spectra and XRD-derived geometries. Address discrepancies (e.g., solvent effects) by incorporating polarizable continuum models (PCM) .
  • Key Insight : Zero-point energy calculations confirm the absence of imaginary frequencies, ensuring structural stability .

Q. What strategies resolve contradictions in reported spectral or synthetic data for analogous benzothiazinone derivatives?

  • Methodology :

  • Reproducibility Checks : Standardize solvent systems (e.g., avoid hygroscopic solvents in NMR) and reaction scales.
  • Cross-Validation : Compare IR/NMR data across studies (e.g., vs. 8) to identify systematic errors.
  • Advanced Purification : Use preparative HPLC to isolate stereoisomers or byproducts that may skew spectral interpretations .

Q. How can the compound’s sulfone and benzothiazinone moieties influence its potential as a pharmacophore in drug discovery?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethoxy vs. methoxy groups) and evaluate bioactivity via enzyme inhibition assays.
  • Docking Studies : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or GPCRs). Cross-reference with analogs in (e.g., benzothiophen-3-yl methanones) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.